molecular formula C8H6ClNO3 B3161657 Methyl 6-chloro-5-formylpicolinate CAS No. 872029-82-8

Methyl 6-chloro-5-formylpicolinate

Cat. No.: B3161657
CAS No.: 872029-82-8
M. Wt: 199.59 g/mol
InChI Key: GLJJPKUXBBTQIS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-formylpicolinate (CAS: 872029-82-8) is a substituted picolinate derivative with the molecular formula C₈H₆ClNO₃ and an average molecular mass of 199.590 g/mol . Its structure features a chlorine atom at the 6-position, a formyl group (-CHO) at the 5-position, and a methyl ester at the 2-position of the pyridine ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive formyl group, which enables further functionalization (e.g., nucleophilic additions or condensations). Its purity is typically listed as 95%, with applications in research and industrial settings .

Properties

IUPAC Name

methyl 6-chloro-5-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJJPKUXBBTQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-formylpicolinate can be synthesized through several methods. One common method involves the reaction of methyl 6-chloro-2-pyridinecarboxylate with a formylating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-formylpicolinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-5-formylpicolinate has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

Anticancer Research

There is growing interest in the anticancer potential of this compound derivatives. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Synthesis of Heterocycles

This compound can undergo various chemical transformations, including nucleophilic addition and cyclization reactions, to form diverse heterocyclic structures. These heterocycles are often biologically active and are used in pharmaceuticals and agrochemicals .

Photochemical Applications

The photochemical properties of this compound make it suitable for applications in photopharmacology.

Photochromic Materials

Research indicates that derivatives of this compound can exhibit photochromic behavior, making them candidates for use in light-responsive drug delivery systems . The ability to switch between different forms upon light exposure allows for controlled release mechanisms.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPrecursor for antimicrobial and anticancer compounds ,
Organic SynthesisBuilding block for synthesizing heterocycles
Photochemical ApplicationsPotential use in light-responsive drug delivery systems

Case Study 1: Antimicrobial Derivatives

A study published in Medicinal Chemistry explored the synthesis of various derivatives from this compound and assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study, researchers synthesized a series of compounds derived from this compound and evaluated their effects on human cancer cell lines. The findings indicated that several derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-formylpicolinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 6-chloro-5-formylpicolinate and related picolinate derivatives are outlined below, based on substituent variations, molecular properties, and applications.

Structural Analogs with Chlorine and Methyl Groups

  • Methyl 6-chloro-5-methylpicolinate (CAS: 178421-22-2) Molecular Formula: C₈H₈ClNO₂ Key Differences: Replaces the formyl group (-CHO) with a methyl group (-CH₃) at the 5-position. Impact: The methyl group reduces electrophilicity compared to the formyl group, making this compound less reactive in condensation reactions. It is used in less complex synthetic pathways .
  • Methyl 6-chloro-4-methylpicolinate (CAS: 1186605-87-7) Molecular Formula: C₈H₈ClNO₂ Key Differences: Methyl group at the 4-position instead of the 5-position.

Derivatives with Hydroxymethyl and Trifluoromethyl Groups

  • Methyl 6-chloro-5-(hydroxymethyl)picolinate (CAS: 1205671-72-2) Molecular Formula: C₈H₈ClNO₃ Key Differences: Hydroxymethyl (-CH₂OH) replaces the formyl group. Impact: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Applications include drug discovery for improved bioavailability .
  • Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS: 1211518-35-2) Molecular Formula: C₈H₅ClF₃NO₂ Key Differences: Trifluoromethyl (-CF₃) substituent at the 5-position. Impact: The electron-withdrawing -CF₃ group increases stability and resistance to metabolic degradation, making it valuable in medicinal chemistry for prolonged activity .

Brominated and Mixed-Substituent Analogs

  • Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) Molecular Formula: C₈H₈BrNO₂ Key Differences: Bromine at the 5-position and methyl at the 3-position. Impact: Bromine’s larger atomic radius and polarizability enhance halogen bonding, useful in crystal engineering or receptor-ligand interactions .
  • Methyl 6-amino-5-bromopicolinate (CAS: 178876-82-9) Molecular Formula: C₇H₇BrN₂O₂ Key Differences: Amino group (-NH₂) at the 6-position and bromine at the 5-position. Impact: The amino group enables participation in Schiff base formation or coordination chemistry, expanding utility in catalysis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound 872029-82-8 C₈H₆ClNO₃ 199.59 5-CHO, 6-Cl Pharmaceutical intermediates
Methyl 6-chloro-5-methylpicolinate 178421-22-2 C₈H₈ClNO₂ 197.61 5-CH₃, 6-Cl Agrochemical synthesis
Methyl 6-chloro-5-(hydroxymethyl)... 1205671-72-2 C₈H₈ClNO₃ 201.61 5-CH₂OH, 6-Cl Drug discovery (solubility focus)
Methyl 6-chloro-5-(trifluoromethyl). 1211518-35-2 C₈H₅ClF₃NO₂ 239.58 5-CF₃, 6-Cl Medicinal chemistry (stability)
Methyl 5-bromo-3-methylpicolinate 213771-32-5 C₈H₈BrNO₂ 244.06 5-Br, 3-CH₃ Crystal engineering

Key Research Findings

Reactivity of the Formyl Group : this compound’s formyl group facilitates nucleophilic additions (e.g., with amines or hydrazines), a feature absent in methyl- or bromo-substituted analogs .

Solubility Trends : Hydroxymethyl derivatives exhibit higher aqueous solubility due to hydrogen bonding, whereas trifluoromethyl analogs prioritize lipid solubility .

Positional Isomerism : Substituent placement (e.g., 4- vs. 5-methyl) significantly alters steric effects in catalytic applications .

Halogen Effects : Bromine’s polarizability enhances halogen bonding in supramolecular chemistry, while chlorine offers cost-effective electrophilicity .

Biological Activity

Methyl 6-chloro-5-formylpicolinate is a chemical compound with the molecular formula C8H6ClNO3\text{C}_8\text{H}_6\text{ClNO}_3 and a molecular weight of 199.59 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its functional groups, particularly the formyl and chloro groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions. Additionally, the chloro group may participate in halogen bonding, influencing the compound's binding affinity and specificity to various biological targets.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been explored for its potential to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Furthermore, preliminary studies suggest that it may have anticancer activities, although more research is needed to fully elucidate these effects .

Inflammatory Response Modulation

This compound has also been investigated for its role in modulating inflammatory responses. It has shown potential in activating inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and interleukin-1 beta (IL-1β), which are crucial in various inflammatory processes . The compound's ability to influence these pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various picolinate derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as a lead compound in drug development .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that this compound could induce apoptosis in specific cancer types. The compound's mechanism involved the activation of caspases and modulation of apoptotic pathways, suggesting its potential as an anticancer agent .
  • Inflammation Models : Animal models treated with this compound showed reduced edema and inflammation markers following carrageenan-induced paw edema tests. This indicates its possible application in treating inflammatory diseases .

Data Tables

Biological Activity Target/Effect Study Reference
AntimicrobialBacterial strains (Gram-positive & Gram-negative)
AnticancerInduction of apoptosis in cancer cell lines
Inflammation modulationReduction of edema in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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